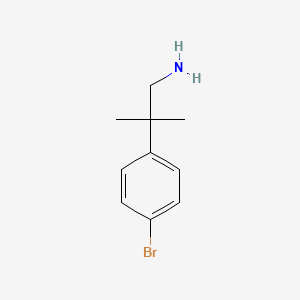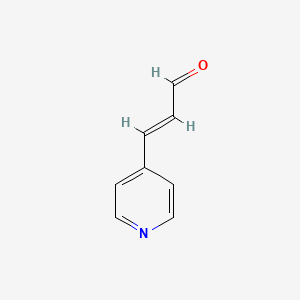
Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-
Vue d'ensemble
Description
Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro- is a fluorinated fatty acid This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated fatty acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro- typically involves the fluorination of decanoic acid derivatives. One common method is the direct fluorination of decanoic acid using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound often involves the electrochemical fluorination (ECF) process. In this method, decanoic acid is subjected to electrolysis in the presence of hydrogen fluoride, resulting in the substitution of hydrogen atoms with fluorine atoms. This method is preferred for large-scale production due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form perfluorinated carboxylates.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Perfluorinated carboxylates.
Reduction: Perfluorinated alcohols.
Substitution: Various perfluorinated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Studied for its effects on cellular membranes due to its high hydrophobicity.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting hydrophobic drugs.
Industry: Utilized in the production of fluorinated surfactants and lubricants due to its stability and low surface energy.
Mécanisme D'action
The mechanism of action of decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro- is largely influenced by its fluorinated structure. The presence of multiple fluorine atoms enhances its interaction with hydrophobic environments, making it effective in disrupting lipid bilayers and altering membrane permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-: Another highly fluorinated fatty acid with similar properties but a higher degree of fluorination.
Perfluorodecanoic acid: A fully fluorinated decanoic acid with even greater stability and hydrophobicity.
Uniqueness
Decanoic acid, 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro- is unique due to its specific pattern of fluorination, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where controlled interaction with hydrophobic environments is required.
Propriétés
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F13O2/c11-5(12,3-1-2-4(24)25)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-3H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTVKNABRRCQHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F13O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60892327 | |
| Record name | 4-(Perfluorohexyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26564-97-6 | |
| Record name | 4-(Perfluorohexyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-2-oxoazepan-1-YL]acetic acid](/img/structure/B3256120.png)


![Propanenitrile,2-[[(2-ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoro-](/img/structure/B3256143.png)










